Pirimicarb D6 (dimethylcarbamate D6)

Übersicht

Beschreibung

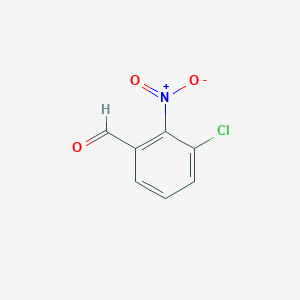

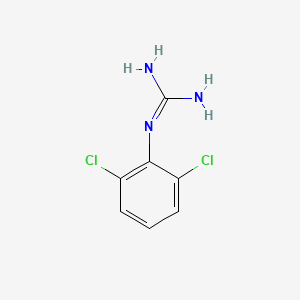

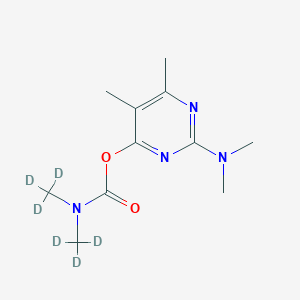

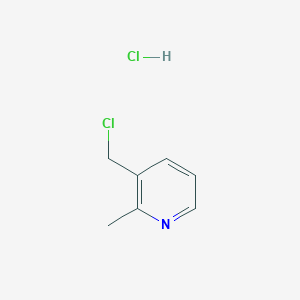

Pirimicarb D6 (dimethylcarbamate D6) is a stable isotope labelled compound . It is a synthetic aminopyrimidine and tertiary amino compound, derived from a dimethylcarbamic acid, and carbamate acetylcholinesterase inhibitor that is used as a pesticide .

Molecular Structure Analysis

The molecular formula of Pirimicarb D6 (dimethylcarbamate D6) is C11H18N4O2 . The exact mass is 244.18063631 g/mol . The structure of Pirimicarb D6 (dimethylcarbamate D6) is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Pirimicarb D6 (dimethylcarbamate D6) has a molecular weight of 244.32 g/mol . It has a topological polar surface area of 58.6 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

1. Biological Monitoring and Exposure Assessment

Pirimicarb, a carbamate insecticide, has been extensively studied for its metabolism and excretion in humans. In one study, specific metabolites of Pirimicarb were identified in the urine of workers exposed to the insecticide, highlighting its potential for biological monitoring of exposure (Hardt, Appl, & Angerer, 1999). Another research developed and validated an assay to quantify Pirimicarb metabolites in human urine, providing a method for assessing exposure from dietary sources (Sams, Patel, & Jones, 2010).

2. Electrochemical Studies and Quantification

Pirimicarb has been the subject of electrochemical studies. For instance, its oxidation processes were investigated using a boron-doped diamond electrode, leading to the development of an analytical method for its quantification in water samples (Selva, Araujo, Bacil, & Paixão, 2017).

3. Environmental Impact and Ecotoxicology

Several studies have explored the environmental impact of Pirimicarb. Research on Daphnia magna revealed the short-term and long-term effects of Pirimicarb exposure, providing insights into its ecological impact (Andersen, Tjørnhøj, Wollenberger, Slothuus, & Baun, 2006). Another study examined the interaction between Pirimicarb and calf thymus DNA, suggesting potential genotoxic effects (Zhang, Hu, & Pan, 2011).

4. Impact on Beneficial Arthropods and Integrated Pest Management

Research on Pirimicarb's selectivity towards beneficial arthropods has provided valuable insights for integrated pest management. For instance, a study found Pirimicarb to be non-toxic to certain entomophagous arthropods, making it suitable for certain agricultural practices (Helgesen & Tauber, 1974).

5. Analytical Method Development for Residue Detection

The development of analytical methods for detecting Pirimicarb residues has been a focus area. A biosensor based on multi-walled carbon nanotubes was developed for Pirimicarb quantification, indicating its potential application in food safety programs (Oliveira, Barroso, Morais, de Lima-Neto, Correia, Oliveira, & Delerue-Matos, 2013).

Wirkmechanismus

Target of Action

Pirimicarb-d6, also known as 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate or Pirimicarb D6 (dimethylcarbamate D6), is primarily targeted at aphids . It is a selective carbamate insecticide used to control aphids on vegetable, cereal, and orchard crops .

Mode of Action

The mode of action of Pirimicarb-d6 involves inhibiting the activity of acetylcholinesterase . This enzyme is crucial for the proper functioning of the nervous system in many organisms, including aphids. By inhibiting this enzyme, Pirimicarb-d6 causes an accumulation of acetylcholine at nerve endings, leading to neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by Pirimicarb-d6 is the cholinergic pathway. The inhibition of acetylcholinesterase leads to an overstimulation of nicotinic acetylcholine receptors due to the accumulation of acetylcholine. This overstimulation disrupts normal nerve impulses, leading to paralysis and death of the aphid .

Pharmacokinetics

It is known that pirimicarb-d6 is a systemic insecticide, meaning it is absorbed and distributed throughout the plant to provide protection against aphids .

Result of Action

The result of Pirimicarb-d6’s action is the effective control of aphid populations on treated crops. By disrupting normal nerve function in aphids, Pirimicarb-d6 causes their death, thereby protecting the crops from damage .

Action Environment

The efficacy and stability of Pirimicarb-d6 can be influenced by environmental factors. For instance, it is recommended that Pirimicarb-d6 be applied under warm and calm conditions for optimal uptake by the plant .

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYUFNIOHWBOB-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583596 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015854-66-6 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)